![molecular formula C24H24N2O5S B2711792 diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 921051-90-3](/img/structure/B2711792.png)
diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including two ester groups (diethyl dicarboxylate), a naphthalene group, a thieno[2,3-c]pyridine group, and an amide group. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthalene and thieno[2,3-c]pyridine groups are both aromatic systems, which could contribute to the stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the ester groups could undergo hydrolysis or transesterification, and the amide group could participate in reactions such as the formation or cleavage of amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic systems. For example, it is likely to have significant conjugation, which could affect its absorbance of light and other electronic properties .Scientific Research Applications
Chemosensors for Transition Metal Ions
Diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate has been explored in the context of naphthoquinone-based chemosensors. These chemosensors demonstrate significant selectivity towards Cu2+ ions in methanol or methanol-water mixtures, changing color from orange to intense blue upon complexation. This indicates potential applications in detecting and monitoring specific metal ions in environmental and industrial contexts (Gosavi-Mirkute et al., 2017).
Anti-Proliferative Activity in Cancer Research
Compounds derived from this compound have shown significant anti-proliferative activity against various human cancer cell lines. This suggests its potential role in developing new therapeutic agents for cancer treatment (Abdel-Rahman et al., 2021).
Synthesis of Heterocyclic Systems
This compound serves as a starting material for synthesizing novel heterocyclic systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. These synthesized derivatives have potential applications in the development of new chemical entities for various scientific fields, including pharmaceuticals and materials science (Ahmed, 2002).
Preparation of Dyes
It is also utilized in the preparation of dyes, specifically in the synthesis of naphth[1,2-d]oxazole intermediates, which are used in creating 3-hydroxy-4-(1-alkyl-3-methyl-5-hydroxy-4-pyrazolyl)-azo-1-naphthalenesulfonamide dyes. These dyes have applications in various industries, including textiles and printing (Katritzky et al., 1993).
Fluorescent Sensing
Finally, its derivatives are being investigated for their potential as fluorescent probes. These probes can detect specific ions like Pd2+ in an aqueous medium, demonstrating applications in environmental monitoring and potentially in biological imaging (Kumar et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-30-23(28)20-18-12-13-26(24(29)31-4-2)14-19(18)32-22(20)25-21(27)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,3-4,12-14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRRZSGELQGWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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